Tert-butyl cyanoformate
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Overview
Description
Tert-butyl cyanoformate, also known as tert-butyl carbonocyanidate, is an organic compound with the molecular formula C6H9NO2. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its utility in various chemical reactions, particularly in the formation of carbon-nitrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl cyanoformate can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with cyanogen bromide in the presence of a base such as sodium hydroxide. Another method involves the reaction of tert-butyl chloroformate with sodium cyanide. These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, this compound is often produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cyanoformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form tert-butyl alcohol and cyanic acid.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and bases such as sodium hydroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from reactions involving this compound include carbamates, esters, and cyanic acid. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Tert-butyl cyanoformate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of tert-butyl cyanoformate involves the formation of reactive intermediates that facilitate the introduction of cyano groups into organic molecules. The compound acts as a source of the cyano group, which can be transferred to nucleophilic sites on target molecules. This process often involves the formation of carbamate or ester intermediates, which can further react to form the desired products .
Comparison with Similar Compounds
Tert-butyl cyanoformate can be compared with other cyanoformates and cyanating agents, such as ethyl cyanoformate and methyl cyanoformate. While all these compounds serve as sources of the cyano group, this compound is unique due to its higher reactivity and selectivity in certain reactions. Similar compounds include:
Ethyl Cyanoformate: Used in similar reactions but with different reactivity and selectivity profiles.
Methyl Cyanoformate: Another cyanoformate with distinct properties and applications.
Trimethylsilyl Cyanide: A commonly used cyanating agent with different reactivity compared to cyanoformates
This compound stands out due to its specific reactivity and the ability to form stable intermediates, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
tert-butyl cyanoformate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2,3)9-5(8)4-7/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNMVPFJFEZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57022-34-1 |
Source
|
Record name | tert-butyl cyanoformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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